Ethyl 3-methyl-2-(oxazol-2-yl)benzoate
Description
Ethyl 3-methyl-2-(oxazol-2-yl)benzoate is a benzoate ester featuring a methyl group at the 3-position of the benzene ring and an oxazole heterocycle at the 2-position (Figure 1).
Synthesis: The compound is synthesized via esterification of 3-methyl-2-(oxazol-2-yl)benzoic acid with ethanol or through cyclocondensation reactions using precursors like ethyl 3-methyl-2-aminobenzoate and oxazole-forming reagents .
Applications: Its structural motifs align with bioactive molecules in pharmaceuticals (e.g., antimicrobials, kinase inhibitors) and agrochemicals (e.g., herbicides).
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)10-6-4-5-9(2)11(10)12-14-7-8-17-12/h4-8H,3H2,1-2H3 |
InChI Key |
AXJOAZJYKPUCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C2=NC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-(oxazol-2-yl)benzoate typically involves the reaction of 3-methylbenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization with an appropriate oxazole precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 3-methyl-2-(oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate
- Structure : Features a benzooxazole ring (fused benzene and oxazole) with a chloro substituent and acetate ester .
- Key Differences: The fused benzooxazole system increases aromaticity and planarity compared to the non-fused oxazole in the target compound.
- Molecular Weight : 239.65 g/mol vs. 231.24 g/mol for Ethyl 3-methyl-2-(oxazol-2-yl)benzoate.
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
- Structure : Contains an isoxazole ring (oxygen and nitrogen adjacent) with a nitro group and phenyl substituent .
- Key Differences :
- Isoxazole’s adjacent heteroatoms alter electronic distribution, reducing resonance stabilization compared to oxazole.
- The nitro group increases reactivity but may compromise metabolic stability.
Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- Structure : Substitutes oxazole with 1,2,4-oxadiazole (two nitrogens, one oxygen) .
- Key Differences :
- Oxadiazole’s additional nitrogen enhances hydrogen-bonding capacity but reduces lipophilicity.
- Ethyl substituent on oxadiazole may improve steric bulk, affecting target selectivity.
Substituent Effects
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate
- Structure : Fluorine at the 2-position and oxazole at the 6-position of the benzene ring .
- Key Differences :
- Fluorine’s electronegativity increases metabolic stability and membrane permeability.
- Altered substituent positioning may influence binding to enzymatic pockets.
Ethyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate
- Structure: Oxadiazole ring with a methylaminoethyl side chain .
- Key Differences: The basic methylamino group introduces cationic character at physiological pH, enhancing solubility. The extended side chain may improve interaction with charged protein residues.
Ester Group Variations
Ethyl 2-methoxybenzoate
- Structure : Lacks a heterocycle, featuring a methoxy group instead .
- Key Differences :
- Absence of oxazole diminishes hydrogen-bonding capacity and aromatic stabilization.
- Simpler structure reduces synthetic complexity but limits biological activity.
Comparative Data Table
Research Findings and Implications
- Heterocycle Impact : Oxazole derivatives generally exhibit higher metabolic stability than isoxazoles but lower than oxadiazoles due to electronic and steric factors .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity but may reduce bioavailability, while fluorine improves lipophilicity .
- Ester Hydrolysis : Ethyl esters in the target compound hydrolyze faster than methyl esters under basic conditions, facilitating prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
